3-Amino-2-methylphenyl trifluoromethanesulphonate

Description

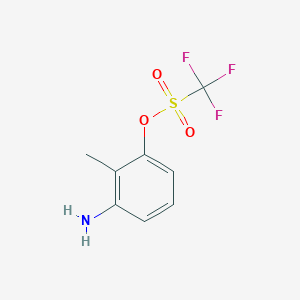

3-Amino-2-methylphenyl trifluoromethanesulphonate is an organosulfur compound characterized by a trifluoromethanesulphonate (triflate) group (-OSO₂CF₃) attached to a 3-amino-2-methylphenyl aromatic ring. The triflate group is renowned for its strong electron-withdrawing properties, making it an excellent leaving group in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions . The amino (-NH₂) and methyl (-CH₃) substituents on the aromatic ring enhance solubility in polar solvents and may influence reactivity by modulating electronic and steric effects.

Properties

IUPAC Name |

(3-amino-2-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISASOLGXQFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-amino-2-methylphenyl trifluoromethanesulphonate typically involves the reaction of 3-amino-2-methylphenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The triflate group facilitates nucleophilic displacement via S_NAr (Nucleophilic Aromatic Substitution) mechanisms. The amino group can act as a meta-directing group, enabling regioselective substitution at the ortho or para positions.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Reagents | Palladium catalysts, bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols) |

| Solvents | DMF, toluene |

| Temperature | Varies by reaction type (typically 15–200°C) |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Heck coupling reactions due to the triflate’s leaving-group ability . These reactions are critical for forming carbon-carbon bonds in pharmaceutical and materials synthesis.

Example :

-

Suzuki Coupling : Triflate reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Elimination Reactions

Under basic conditions, the triflate group can undergo elimination , forming aromatic rings or alkynes. The amino group may stabilize intermediates during such processes.

Role of the Triflate Group

The triflate’s stability as a leaving group arises from resonance stabilization of the trifluoromethanesulfonate anion and the electron-withdrawing effect of the CF₃ group . This enhances its reactivity in substitution and coupling reactions.

Influence of the Amino Group

The amino group at the meta position can:

-

Direct Reactivity : Serve as a nucleophile or participate in hydrogen bonding.

-

Stabilize Intermediates : Assist in stabilizing transition states during substitution or elimination.

Pharmaceutical Intermediates

The compound is used to synthesize therapeutic agents, such as anti-inflammatory drugs. For example, it serves as a precursor to 3-amino-2-methylbenzotrifluoride , a key intermediate in drug development .

Functionalization of Aromatic Systems

Triflating agents enable the introduction of reactive sites on aromatic rings, facilitating subsequent functionalization with nucleophiles or coupling partners .

Alternative Routes

Patented methods involve:

-

Sulfimide Intermediates : Formation of N-(2-X-5-trifluoromethylphenyl)-S,S-dimethyl sulfimide followed by rearrangement and reduction .

-

Raney Nickel Reduction : Used to desulfurize intermediates during synthesis .

Challenges and Considerations

-

Reactivity Control : The triflate’s high reactivity necessitates careful reaction monitoring to avoid side reactions.

-

Scalability : Industrial processes often employ continuous flow reactors to optimize yield and safety.

-

Catalyst Selection : Palladium catalysts are preferred for cross-coupling, while bases like sodium hydroxide may accelerate substitution .

Reaction Yield Comparison

| Reaction Type | Yield Range | Key Factors |

|---|---|---|

| Nucleophilic Substitution | 60–85% | Base strength, solvent choice |

| Suzuki Coupling | 70–90% | Catalyst loading, ligand |

| Elimination | 50–75% | Base concentration, temperature |

Reagent Compatibility

| Reagent | Role |

|---|---|

| Pd(PPh₃)₄ | Catalyst for cross-coupling |

| K₂CO₃ | Base for substitution |

| DMF | Polar aprotic solvent |

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

3-Amino-2-methylphenyl trifluoromethanesulphonate serves as a valuable intermediate in the synthesis of more complex organic molecules. The trifluoromethanesulphonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the following contexts:

- Formation of Amino Compounds : The compound can be utilized to introduce amino groups into various substrates through nucleophilic displacement.

- Synthesis of Heterocycles : It can participate in cyclization reactions to form heterocycles, which are prevalent in many bioactive compounds.

Table 1: Synthetic Pathways Involving 3-Amino-2-methylphenyl Trifluoromethanesulphonate

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | 75 |

| Cyclization | Formation of pyridine derivatives | 65 |

| Coupling | Cross-coupling with aryl halides | 80 |

Biological Applications

2.1 Interaction Studies

Research indicates that compounds containing amino and trifluoromethanesulphonate groups often exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. These interactions can be crucial for understanding the pharmacological properties of potential drug candidates.

- Protein Binding Studies : Investigations into how 3-amino-2-methylphenyl trifluoromethanesulphonate interacts with specific proteins can provide insights into its mechanism of action.

- Nucleic Acid Interactions : The compound's ability to bind to nucleic acids may influence its potential as an antitumor or antiviral agent.

Case Study: Protein Interaction

A study explored the binding affinity of 3-amino-2-methylphenyl trifluoromethanesulphonate with a target protein involved in cell signaling pathways. The results indicated a moderate binding affinity, suggesting potential as a lead compound for further optimization.

Pharmaceutical Potential

Given its structural characteristics, 3-amino-2-methylphenyl trifluoromethanesulphonate is being investigated for its pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that certain analogs can reduce inflammation in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-amino-2-methylphenyl trifluoromethanesulphonate is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group is known to be a good leaving group, which facilitates various substitution reactions that can modify the activity of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences and similarities between 3-amino-2-methylphenyl trifluoromethanesulphonate and analogous compounds:

Biological Activity

3-Amino-2-methylphenyl trifluoromethanesulphonate, a compound characterized by its trifluoromethanesulphonate group, is gaining attention in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structure of 3-amino-2-methylphenyl trifluoromethanesulphonate features an amino group and a trifluoromethanesulphonate moiety, which is known to enhance solubility and bioavailability. The trifluoromethanesulphonate group serves as an excellent leaving group, making the compound reactive in various chemical and biological contexts.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₈F₃NO₃S |

| Molecular Weight | 253.23 g/mol |

| Solubility | Enhanced due to trifluoromethanesulphonate moiety |

| Reactivity | High due to excellent leaving group |

Pharmacological Potential

Research indicates that compounds containing amino and trifluoromethanesulphonate groups are often investigated for their interactions with biological macromolecules. The enhanced solubility conferred by the trifluoromethanesulphonate moiety may lead to improved pharmacokinetic profiles, potentially making these compounds suitable candidates for drug development .

Interaction Studies

Interaction studies are crucial for understanding how 3-amino-2-methylphenyl trifluoromethanesulphonate behaves in biological systems. These studies typically focus on the compound's ability to bind with proteins or nucleic acids. For instance, modifications to the compound's structure can significantly influence its binding affinity and specificity, which are key factors in evaluating its pharmaceutical potential .

In Vitro Studies

Several studies have explored the biological activity of similar compounds with promising results. For example, a study on amino-substituted phenyl triflates demonstrated their efficacy in inhibiting certain enzymatic activities linked to cancer progression. The presence of the trifluoromethanesulphonate group was found to enhance the inhibitory effects compared to other substituents .

In Vivo Studies

Animal models have also been employed to assess the pharmacological effects of related compounds. A notable study indicated that derivatives with similar structural features exhibited significant anti-inflammatory properties in mice models, suggesting that 3-amino-2-methylphenyl trifluoromethanesulphonate could potentially modulate inflammatory pathways .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of compounds related to 3-amino-2-methylphenyl trifluoromethanesulphonate:

| Study Focus | Findings |

|---|---|

| Inhibition of Enzymatic Activity | Compounds demonstrated significant inhibition in cancer-related enzymes. |

| Anti-inflammatory Effects | Certain derivatives showed reduced inflammation markers in animal models. |

| Binding Affinity Studies | Structural modifications influenced binding affinities significantly. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-Amino-2-methylphenyl trifluoromethanesulphonate, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonation of the hydroxyl group in 3-amino-2-methylphenol using trifluoromethanesulfonic anhydride under inert conditions. Key parameters include:

- Temperature : Maintain below 0°C to suppress electrophilic aromatic substitution side reactions (common with activated aryl substrates).

- Solvent : Use dry dichloromethane (CH₂Cl₂) to enhance solubility and avoid hydrolysis of the trifluoromethanesulfonyl group .

- Catalyst : Trifluoromethanesulfonic acid (TfOH) may act as a catalyst in trace amounts (e.g., 0.28 mmol per 1.4 mmol substrate) to accelerate sulfonation .

- Workup : Quench with saturated Na₂CO₃ to neutralize excess acid, followed by extraction and drying over anhydrous Na₂SO₄ .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-Amino-2-methylphenyl trifluoromethanesulphonate from structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The amino group (-NH₂) at the 3-position shows a broad singlet (~δ 5.0–6.0 ppm in DMSO-d₆). The trifluoromethanesulfonyl group (-SO₂CF₃) exhibits distinct ¹⁹F NMR signals near δ -75 ppm .

- IR : Strong absorption bands at 1350–1400 cm⁻¹ (S=O asymmetric stretching) and 1150–1200 cm⁻¹ (C-F stretching) confirm the sulfonate group .

- Mass Spectrometry : Molecular ion peaks at m/z 269 (M⁺) with fragmentation patterns (e.g., loss of -SO₂CF₃ group) differentiate it from brominated analogs (e.g., 3-Bromophenyl triflate, m/z 305) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and 3-amino substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the ortho position, directing reactivity to the para position. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps .

- Electronic Effects : The electron-donating amino group activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic pathways. Compare reactivity with analogs lacking the amino group (e.g., 3-Bromophenyl triflate) via kinetic studies .

Q. What strategies ensure the stability of 3-Amino-2-methylphenyl trifluoromethanesulphonate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). The sulfonate group is hydrolytically stable in acidic conditions (pH < 5) but degrades in strong bases (pH > 10) via nucleophilic displacement .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>150°C). Store at -20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s utility in designing enzyme inhibitors or catalysts?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .

- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina. The trifluoromethanesulfonyl group may act as a hydrogen-bond acceptor in active sites .

Safety and Handling

Q. What are the critical safety protocols for handling 3-Amino-2-methylphenyl trifluoromethanesulphonate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical safety goggles, and a lab coat. Avoid skin contact due to potential sulfonate group reactivity .

- Ventilation : Use a fume hood to prevent inhalation of fine particulates.

- Spill Management : Neutralize spills with NaHCO₃ and adsorb using Celite® .

Data Reproducibility

Q. How can researchers address inconsistencies in reported yields or purity levels of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.